REACTION_SMILES
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[C:5]([CH3:6])(=[O:7])[N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][C:16](=[O:17])[OH:18])[CH2:12][CH2:13]1.[CH3:19][CH2:20][O:21][CH2:22][CH3:23].[S:1]([Cl:2])([Cl:3])=[O:4]>>[C:5]([CH3:6])(=[O:7])[N:8]1[CH2:9][CH2:10][CH:11]([CH2:14][CH2:15][C:16](=[O:17])[OH:18])[CH2:12][CH2:13]1.[Cl-:3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCC(CCC(=O)O)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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CC(=O)N1CCC(CCC(=O)O)CC1
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Name
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Type
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product
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Smiles
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[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |